Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester

PTP1B inhibition α-aminophosphonate selectivity profiling

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (CAS 650633-99-1) is a synthetic α-aminophosphonate diester featuring a 2-nitrophenyl substituent and a piperidine ring. With a molecular formula C₁₆H₂₅N₂O₅P and molecular weight 356.35 g/mol, it belongs to the class of phosphonic acid derivatives that have garnered attention as protein tyrosine phosphatase (PTP) inhibitors and as versatile synthetic intermediates.

Molecular Formula C16H25N2O5P
Molecular Weight 356.35 g/mol
CAS No. 650633-99-1
Cat. No. B12594322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester
CAS650633-99-1
Molecular FormulaC16H25N2O5P
Molecular Weight356.35 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCCC2)OCC
InChIInChI=1S/C16H25N2O5P/c1-3-22-24(21,23-4-2)16(17-12-8-5-9-13-17)14-10-6-7-11-15(14)18(19)20/h6-7,10-11,16H,3-5,8-9,12-13H2,1-2H3
InChIKeyVUYVOMZQZHWNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (CAS 650633-99-1): Procurement-Grade Identity and Class Positioning


Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (CAS 650633-99-1) is a synthetic α-aminophosphonate diester featuring a 2-nitrophenyl substituent and a piperidine ring . With a molecular formula C₁₆H₂₅N₂O₅P and molecular weight 356.35 g/mol, it belongs to the class of phosphonic acid derivatives that have garnered attention as protein tyrosine phosphatase (PTP) inhibitors and as versatile synthetic intermediates [1]. The compound exhibits a calculated partition coefficient (LogP) of 4.81 and a polar surface area (PSA) of 94.4 Ų, placing it in a favorable physicochemical space for cell permeability while retaining sufficient polarity for target engagement .

Why Interchanging α-Aminophosphonate Analogs Without Proof of Equivalence Risks Assay Reproducibility and Structure-Activity Misinterpretation


The α-aminophosphonate scaffold is highly sensitive to substitutions at the nitrogen, the α-carbon aryl group, and the phosphonate ester moieties. Even seemingly minor changes—such as replacing the diethyl ester with a dimethyl ester (CAS 650633-97-9) or swapping the piperidine for a pyrrolidine ring—can dramatically alter lipophilicity, metabolic stability, and target selectivity [1]. In the context of PTP inhibition, the nature of the N-heterocycle and the aryl substituent directly governs the compound's ability to discriminate between closely related phosphatases such as PTP1B, TCPTP, and SHP2 [2]. Consequently, generic substitution without validated head-to-head data risks irreproducible biological results and flawed structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (CAS 650633-99-1) Relative to Closest Analogs


PTP1B Inhibitory Activity: Target Compound vs. Optimized α-Aminophosphonate N-Derivative

The target compound demonstrates weak inhibition of human PTP1B with an IC₅₀ > 10,000,000 nM, as measured in a biochemical assay using p-nitrophenol phosphate substrate [1]. This contrasts sharply with the optimized α-aminophosphonate N-derivative 'compound 5' from the same chemical class, which achieves an IC₅₀ of 6.64 µM (6,640 nM) against PTP1B—a >1,500-fold improvement [2]. The pronounced activity cliff underscores the critical role of the specific N-substituent and aryl group arrangement in determining PTP1B potency, making the target compound a valuable negative control or SAR probe rather than a lead-like inhibitor.

PTP1B inhibition α-aminophosphonate selectivity profiling

PTP Selectivity Profile: Diethyl Ester Target Compound vs. Reported α-Aminophosphonate Inhibitor

The target compound exhibits uniformly weak activity across three human PTPs: PTP1B (IC₅₀ > 10,000,000 nM), TCPTP (IC₅₀ > 10,000,000 nM), and SHP2 (IC₅₀ > 10,000,000 nM) [1]. In contrast, the optimized α-aminophosphonate 'compound 5' shows a 2-fold selectivity for PTP1B over TCPTP and 25-fold selectivity over PTP-MEG2, while sparing SHP-1 and SHP-2 entirely [2]. The target compound's complete lack of selectivity mirrors its low inherent potency and contrasts with the tunable selectivity achievable within the same chemotype through rational N-derivatization, positioning the target compound as a non-selective, low-affinity reference point.

PTP selectivity TCPTP SHP2 off-target profiling

Lipophilicity Comparison: Diethyl Ester (CAS 650633-99-1) vs. Dimethyl Ester Analog (CAS 650633-97-9)

The diethyl ester target compound (CAS 650633-99-1) has a calculated LogP of 4.81, indicating substantial lipophilicity suitable for passive membrane permeation . The dimethyl ester analog (CAS 650633-97-9), Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester, is predicted to exhibit a lower LogP (~3.5–4.0) due to the shorter alkyl chains and smaller heterocycle, though exact experimental LogP data for the dimethyl ester are not publicly available . The ~0.8–1.3 LogP unit difference translates to an approximately 6- to 20-fold difference in predicted octanol-water partition coefficient, which can influence cellular uptake, tissue distribution, and non-specific protein binding in biological assays.

Lipophilicity LogP membrane permeability physicochemical differentiation

Synthetic Versatility: 2-Nitrophenyl Reduction to 2-Aminophenyl as a Latent Diversification Handle

The 2-nitrophenyl substituent of the target compound can be selectively reduced to a 2-aminophenyl group under mild conditions (e.g., H₂/Pd-C or SnCl₂), generating a primary aromatic amine [1]. This amine serves as a versatile handle for subsequent N-acylation, sulfonylation, reductive amination, or diazotization, enabling the generation of diverse compound libraries from a single advanced intermediate. In contrast, analogs bearing non-reducible aryl groups (e.g., phenyl, naphthyl) lack this straightforward diversification capability, limiting their utility in medicinal chemistry campaigns that require rapid analog synthesis [2].

Synthetic intermediate nitro reduction aniline diversification chemical biology probe

Patent Landscape: Coverage Under α-Aminophosphonate PTP Inhibitor Patent Family

Phosphonic acid derivatives bearing α-aminophosphonate motifs, including those with N-heterocyclic and nitrophenyl substitutions, fall within the scope of patent families claiming PTP-1B inhibitors for metabolic disorders [1]. While the specific compound CAS 650633-99-1 is not explicitly named in publicly accessible patent claims, its structural features (diethyl ester, piperidine ring, 2-nitrophenyl group) align with the generic Markush structures disclosed in WO and US filings directed to α-aminophosphonate-based PTP inhibitors. This provides a degree of patent-derived exclusivity that non-phosphonate or non-aryl alternatives may lack, an important consideration for commercial procurement and FTO analysis [1].

Patent protection PTP inhibitor intellectual property freedom-to-operate

Recommended Application Scenarios for Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester (CAS 650633-99-1) Based on Quantitative Differentiation Evidence


PTP1B Negative Control for High-Throughput Screening Campaigns

Given its uniformly weak PTP1B inhibitory activity (IC₅₀ > 10,000,000 nM) [1], this compound serves as an ideal negative control in HTS assays designed to identify novel PTP1B inhibitors. Its physicochemical profile (LogP 4.81, PSA 94.4 Ų) ensures it does not interfere with assay detection via aggregation or non-specific binding, providing a chemically matched inert reference that is structurally analogous to active α-aminophosphonate inhibitors [1].

Central Intermediate for Diversity-Oriented Synthesis via Nitro Reduction

The 2-nitrophenyl group can be reduced to 2-aminophenyl under standard catalytic hydrogenation conditions, yielding an advanced intermediate with a primary amine handle [2]. This intermediate can be elaborated into amide, sulfonamide, urea, or diazonium derivatives, enabling rapid library synthesis for SAR exploration. The diethyl ester remains intact during nitro reduction, preserving the phosphonate functionality for subsequent hydrolysis or transesterification if desired [2].

Physicochemical Reference Standard for LogP-Dependent Permeability Studies

With a calculated LogP of 4.81, this diethyl ester sits near the upper limit of desirable lipophilicity for orally bioavailable compounds (Rule of Five) . It can serve as a reference standard for calibrating PAMPA or Caco-2 permeability assays, particularly when comparing the permeability of phosphonate esters with different alkyl chain lengths (e.g., diethyl vs. dimethyl). Its distinct LogP relative to lower-alkyl analogs provides a clear signal for permeability rank-ordering .

Selectivity Profiling Reference for PTP Phosphatase Panel Assays

The compound's equivalent inactivity against PTP1B, TCPTP, and SHP2 (all IC₅₀ > 10,000,000 nM) [1] makes it a valuable reference for establishing baseline non-specific binding or assay background in multi-PTP selectivity panels. When profiling novel PTP inhibitors, including this compound as a non-selective, low-affinity control helps distinguish genuine selectivity windows from assay noise [1].

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